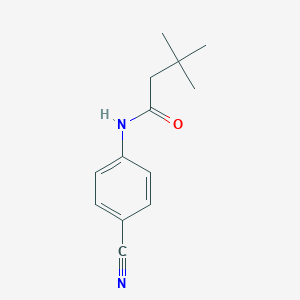

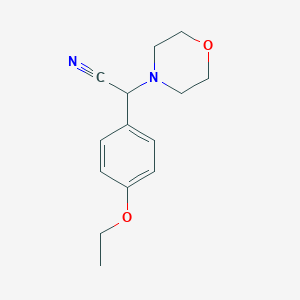

![molecular formula C20H18N4O3S4 B256461 N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide, also known as "ALDA-1", is a small molecule drug that has been the subject of intense scientific research in recent years. ALDA-1 belongs to a class of compounds known as aldehyde dehydrogenase 2 (ALDH2) activators, which have been shown to have a wide range of potential therapeutic applications.

Wirkmechanismus

ALDA-1 works by activating the enzyme ALDH2, which is responsible for breaking down toxic aldehydes that are produced by the body. By activating ALDH2, ALDA-1 helps to protect cells from the damaging effects of these aldehydes, which can contribute to a wide range of diseases and conditions.

Biochemical and Physiological Effects:

ALDA-1 has been shown to have a number of biochemical and physiological effects in animal models. These include improved cardiac function, reduced oxidative stress, and increased insulin sensitivity. ALDA-1 has also been shown to protect against the damaging effects of ischemia-reperfusion injury, which is a common complication of cardiovascular procedures.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ALDA-1 is that it is a small molecule drug, which makes it relatively easy to synthesize and study in the laboratory. ALDA-1 is also highly selective for ALDH2, which means that it has minimal off-target effects. However, one limitation of ALDA-1 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on ALDA-1. One area of interest is in the treatment of cardiovascular disease, where ALDA-1 may have potential as a therapeutic agent. Another area of interest is in the treatment of alcoholism, where ALDA-1 may be effective in reducing alcohol consumption and preventing relapse. Additionally, there is interest in exploring the potential of ALDA-1 in other disease areas, such as diabetes and neurodegenerative disorders.

In conclusion, ALDA-1 is a small molecule drug that has shown great promise in a number of different areas of research. While there are still many questions to be answered about its mechanism of action and potential therapeutic applications, the scientific community is optimistic about the potential of this compound to improve human health and well-being.

Synthesemethoden

ALDA-1 was originally synthesized by a team of researchers led by Professor Daria Mochly-Rosen at Stanford University. The synthesis method involves a series of chemical reactions that result in the formation of the final compound. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

ALDA-1 has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of cardiovascular disease. ALDA-1 has been shown to improve cardiac function in animal models of heart failure, and there is evidence to suggest that it may be effective in the treatment of other cardiovascular conditions as well.

Another area of research is in the treatment of alcoholism. ALDA-1 has been shown to reduce alcohol consumption in animal models, and there is hope that it may be effective in treating alcohol addiction in humans as well.

Eigenschaften

Produktname |

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

|---|---|

Molekularformel |

C20H18N4O3S4 |

Molekulargewicht |

490.7 g/mol |

IUPAC-Name |

(NE)-N-[(5E)-5-[4,5-dimethyl-3-(1,3-thiazol-2-yl)-1,3-thiazol-2-ylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

InChI |

InChI=1S/C20H18N4O3S4/c1-4-11-23-17(25)16(18-24(13(2)14(3)29-18)19-21-10-12-28-19)30-20(23)22-31(26,27)15-8-6-5-7-9-15/h4-10,12H,1,11H2,2-3H3/b18-16+,22-20+ |

InChI-Schlüssel |

YLGIZPGTNKSBRJ-DMRGGFNLSA-N |

Isomerische SMILES |

CC1=C(S/C(=C/2\C(=O)N(/C(=N\S(=O)(=O)C3=CC=CC=C3)/S2)CC=C)/N1C4=NC=CS4)C |

SMILES |

CC1=C(SC(=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C)N1C4=NC=CS4)C |

Kanonische SMILES |

CC1=C(SC(=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C)N1C4=NC=CS4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)ethanol](/img/structure/B256378.png)

![N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)

![9-Chloro-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256397.png)

![N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide](/img/structure/B256402.png)

![4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B256404.png)

![2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256405.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B256412.png)

![8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B256419.png)